molecular formula C12H20N2O B13276305 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13276305
M. Wt: 208.30 g/mol
InChI Key: NFEMLICXBCMJOU-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a substituted pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Substitution Reaction: The pyrrole ring is then functionalized with a methyl group at the nitrogen atom.

    Aminomethylation: The methylated pyrrole undergoes aminomethylation to introduce the aminomethyl group.

    Cyclohexanol Core Formation: The final step involves the reaction of the aminomethylated pyrrole with cyclohexanone under reductive amination conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.

    Reduction: Formation of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol
  • 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclopentan-1-ol
  • 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cycloheptan-1-ol

Uniqueness

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexanol core combined with the substituted pyrrole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O/c1-14-8-4-5-10(14)9-13-11-6-2-3-7-12(11)15/h4-5,8,11-13,15H,2-3,6-7,9H2,1H3

InChI Key

NFEMLICXBCMJOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2CCCCC2O

Origin of Product

United States

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